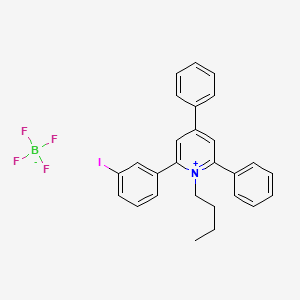
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with butyl, iodophenyl, and diphenyl groups, and is paired with a tetrafluoroborate anion.
准备方法
The synthesis of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyridinium Core: This can be achieved through the reaction of appropriate pyridine derivatives with alkylating agents under controlled conditions.
Substitution Reactions: Introduction of the butyl, iodophenyl, and diphenyl groups can be carried out using various substitution reactions, often involving halogenated precursors and organometallic reagents.
Anion Exchange: The final step involves the exchange of the counterion to tetrafluoroborate, which can be accomplished using tetrafluoroboric acid or its salts.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
化学反应分析
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of molecular interactions.
Industry: It can be utilized in the production of advanced materials, such as polymers or electronic components.
作用机制
The mechanism of action of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. For instance, in medical applications, it may inhibit the active reabsorption of urate in the proximal convoluted tubules of the kidney by targeting uric acid transporter 1 (hURAT1). This inhibition promotes the excretion of urate in urine, thereby reducing blood uric acid levels .
相似化合物的比较
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium-based compounds. Similar compounds include:
1-Butyl-4,6-diphenylpyridin-1-ium: Lacks the iodophenyl group, which may affect its reactivity and applications.
2-(3-Iodophenyl)-4,6-diphenylpyridin-1-ium: Lacks the butyl group, potentially altering its solubility and biological activity.
4,6-Diphenylpyridin-1-ium: Lacks both the butyl and iodophenyl groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUMSMQEDXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BF4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
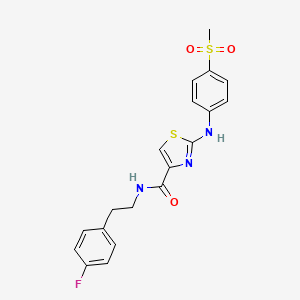

![4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B2819004.png)
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)
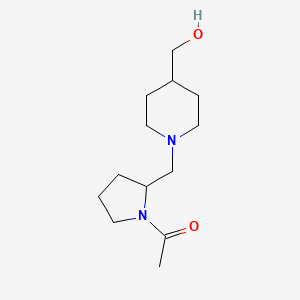
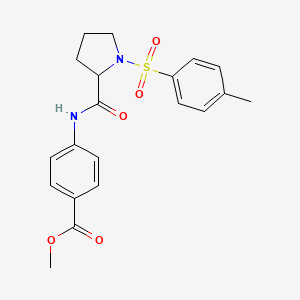

![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B2819014.png)
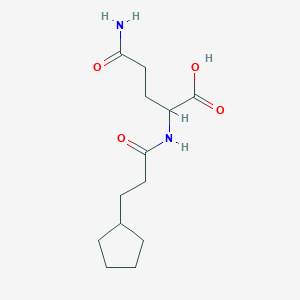
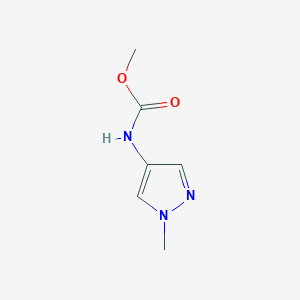
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
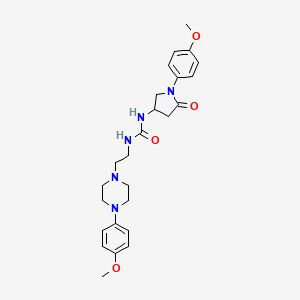
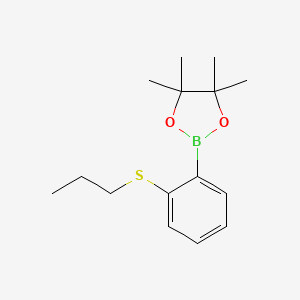
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)
